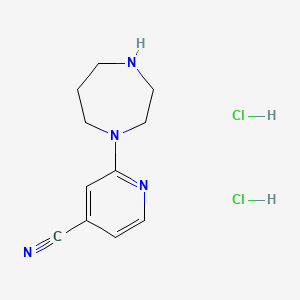![molecular formula C6H9BF3KO B13454461 Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate is a chemical compound with the molecular formula C6H9BF3KO and a molecular weight of 204.04 g/mol . It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is typically found as a white to yellow solid and is known for its stability under normal storage conditions (2-8°C) .
Vorbereitungsmethoden
The synthesis of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves several steps. One common method includes the reaction of 3-oxabicyclo[4.1.0]heptane with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Analyse Chemischer Reaktionen
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in the formation of new bonds, particularly carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Vergleich Mit ähnlichen Verbindungen
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate can be compared with other similar compounds such as:
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate: This compound has a similar bicyclic structure but includes an azabicyclo ring and a tert-butoxycarbonyl group.
Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: Another similar compound with a slightly different structure and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure and its reactivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Eigenschaften
Molekularformel |
C6H9BF3KO |
|---|---|
Molekulargewicht |
204.04 g/mol |
IUPAC-Name |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-1-yl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)6-3-5(6)1-2-11-4-6;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
MRLRTEZGWJXAAO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC1CCOC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


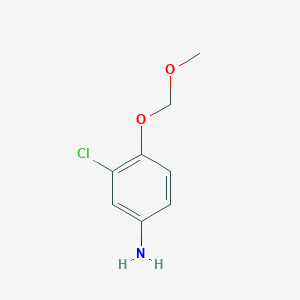

![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
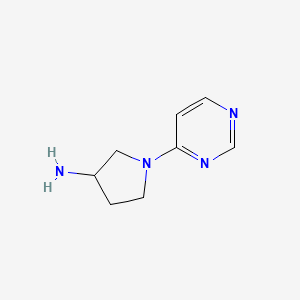
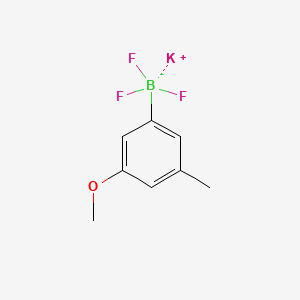
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)

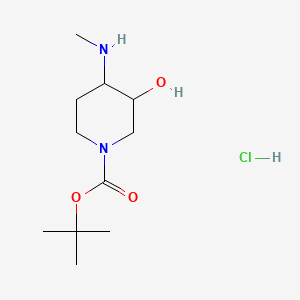
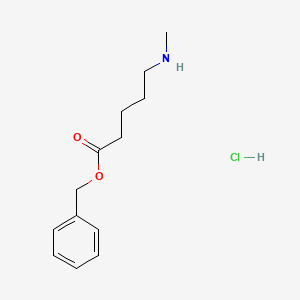

![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
